

Physical and chemical properties of Tetrahydropyran.

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Compound of Interest

Compound Name: Tetrahydropyran

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Tetrahydropyran: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydropyran (THP), systematically named oxane, is a saturated heterocyclic organic compound with the chemical formula $C_5H_{10}O$. It consists of a six-membered ring containing five carbon atoms and one oxygen atom.[1] While THP itself is a colorless, volatile liquid, its derivatives are of significant importance in organic synthesis, particularly in the fields of medicinal chemistry and drug development. The **tetrahydropyran** ring system is a core structural motif in various natural products, including pyranose sugars like glucose.[1] This guide provides an in-depth overview of the physical and chemical properties of **tetrahydropyran**, detailed experimental protocols for their determination, and a focus on its critical role as a protecting group for alcohols.

Physical Properties

Tetrahydropyran is a colorless, mobile liquid with a pungent, sweetish odor resembling ether.[2] Its key physical properties are summarized in the table below, providing a quick reference for laboratory applications.

Property	Value	Units
Molecular Formula	C ₅ H ₁₀ O	
Molar Mass	86.134	g·mol ⁻¹
Appearance	Colorless liquid	
Density	0.880	g/cm ³
Melting Point	-45	°C
Boiling Point	88	°C
Flash Point	-15.6	°C
Solubility in Water	80,200	mg/L (at 25 °C)
Refractive Index (n _D ²⁰)	1.420	
Vapor Density	3.0	(air = 1)

Table 1: Physical Properties of **Tetrahydropyran**.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Chemical Properties and Reactivity

The chemical behavior of **tetrahydropyran** is largely defined by the presence of the ether linkage within a saturated six-membered ring. In the gas phase, THP exists in its lowest energy C_s symmetry chair conformation.[\[1\]](#)

Synthesis

A classic and common method for the synthesis of **tetrahydropyran** is the hydrogenation of 3,4-dihydropyran. This reaction is typically carried out using a Raney nickel catalyst.[\[1\]](#)

Tetrahydropyran as a Protecting Group

One of the most widespread applications of **tetrahydropyran** chemistry is the use of the 2-**tetrahydropyranyl** (THP) group as a protecting group for alcohols.[\[1\]](#)[\[4\]](#) This strategy is employed to temporarily mask the hydroxyl functionality, which can be acidic and reactive, to prevent it from interfering with other desired chemical transformations in a multi-step synthesis.[\[4\]](#)[\[5\]](#)

The protection of an alcohol as a THP ether is achieved by reacting the alcohol with 3,4-dihydropyran under acidic conditions.^[1] A common catalyst for this reaction is p-toluenesulfonic acid (pTSA).^[1] The resulting THP ether is stable to a wide range of reaction conditions, including strongly basic media, organometallic reagents, and hydrides.^[6]

Deprotection, the removal of the THP group to regenerate the alcohol, is typically accomplished by acid-catalyzed hydrolysis.^[1] Mild acidic conditions, such as using acetic acid in a tetrahydrofuran/water mixture or pyridinium p-toluenesulfonate (PPTS) in ethanol, are often employed.^[1]

Caption: Protection and deprotection of an alcohol using a THP group.

Hazards

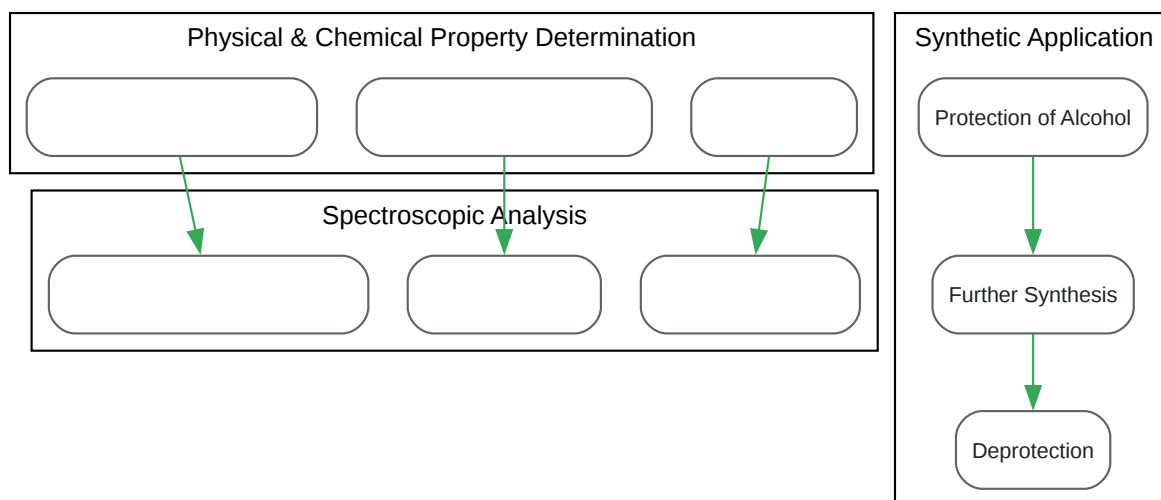
Tetrahydropyran is a flammable liquid and can form explosive peroxides upon prolonged exposure to air and light, especially when anhydrous.^{[3][7]} Therefore, it should be stored in a cool, dry, and well-ventilated area, away from heat and ignition sources. It is also an irritant to the skin and eyes.^[3]

Spectral Data

Spectroscopic data is crucial for the identification and characterization of **tetrahydropyran**.

Spectroscopy	Key Features
^1H NMR	Due to the chair conformation and ring flipping, the proton NMR spectrum can be complex. Typically, signals for the methylene protons appear in the regions of ~1.5-1.8 ppm and ~3.4-3.8 ppm.
^{13}C NMR	The carbon NMR spectrum is simpler, showing distinct signals for the carbon atoms in the ring.
IR Spectroscopy	The infrared spectrum is characterized by strong C-H stretching vibrations around 2850-2950 cm^{-1} and a prominent C-O-C stretching band in the region of 1050-1150 cm^{-1} .
Mass Spectrometry	The mass spectrum shows a molecular ion peak (M^+) at $m/z = 86$, along with characteristic fragmentation patterns.

Table 2: Spectroscopic Data for **Tetrahydropyran**.[\[2\]](#)[\[7\]](#)



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Caption: General experimental workflow for characterizing and utilizing **tetrahydropyran**.

Experimental Protocols

The following sections detail standardized procedures for determining the key physical properties and for acquiring spectroscopic data of **tetrahydropyran**.

Determination of Boiling Point (Micro-reflux method)

- **Apparatus Setup:** Place approximately 0.5 mL of **tetrahydropyran** into a small test tube containing a small magnetic stir bar. Clamp the test tube in a heating block on a hot plate stirrer. Clamp a thermometer so that the bulb is positioned about 1 cm above the surface of the liquid.
- **Heating:** Turn on the stirrer to ensure gentle mixing. Begin heating the block gradually.

- **Observation:** Observe the liquid until it boils and a ring of condensing vapor (refluxing) is visible on the walls of the test tube. The thermometer bulb should be at the level of this ring.
- **Measurement:** Once the liquid is gently refluxing, the temperature reading on the thermometer should stabilize. This stable temperature is the boiling point of the liquid.
- **Cooling:** After recording the boiling point, turn off the heat and allow the apparatus to cool while stirring continues.

Determination of Melting Point (Capillary Method)

As **tetrahydropyran** is a liquid at room temperature, its melting point is determined at sub-ambient temperatures.

- **Sample Preparation:** A small amount of **tetrahydropyran** is frozen. A small sample of the frozen solid is introduced into a capillary tube, which is sealed at one end. The tube is tapped gently to pack the sample at the bottom.
- **Apparatus Setup:** The capillary tube is attached to a thermometer. The assembly is placed in a suitable cooling bath (e.g., an alcohol/dry ice bath) that can be slowly warmed.
- **Measurement:** The temperature is slowly increased. The temperature at which the solid begins to melt and the temperature at which the last crystal disappears are recorded as the melting point range. For a pure substance, this range should be narrow.

^1H and ^{13}C NMR Spectroscopy

- **Sample Preparation:** A small amount of **tetrahydropyran** (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl_3) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
- **Instrument Setup:** The NMR tube is placed in the spectrometer. The magnetic field is locked onto the deuterium signal of the solvent and shimmed to achieve homogeneity.
- **Data Acquisition:** For ^1H NMR, a standard pulse sequence is used to acquire the free induction decay (FID). For ^{13}C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each unique carbon atom. The number of scans is adjusted to obtain a good signal-to-noise ratio.

- **Data Processing:** The FID is subjected to Fourier transformation to generate the spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal (0 ppm).

Infrared (IR) Spectroscopy (Neat Liquid)

- **Sample Preparation:** A drop of liquid **tetrahydropyran** is placed on the surface of a salt plate (e.g., NaCl or KBr). A second salt plate is placed on top to create a thin liquid film.
- **Data Acquisition:** The "sandwich" of salt plates is placed in the sample holder of the IR spectrometer. A background spectrum of the empty salt plates is typically run first. The sample spectrum is then recorded.
- **Data Analysis:** The resulting spectrum shows the absorption of infrared radiation as a function of wavenumber. The characteristic absorption bands are used to identify functional groups present in the molecule.

Mass Spectrometry (Electron Ionization)

- **Sample Introduction:** A small amount of volatile liquid **tetrahydropyran** is introduced into the ion source of the mass spectrometer, where it is vaporized.
- **Ionization:** The gaseous molecules are bombarded with a high-energy electron beam, causing the ejection of an electron and the formation of a positively charged molecular ion (M^+). Some of these molecular ions may fragment into smaller ions.
- **Mass Analysis:** The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or magnetic sector).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z .

Conclusion

Tetrahydropyran is a fundamentally important heterocyclic ether with well-defined physical and chemical properties. Its primary utility in modern organic synthesis, particularly in the pharmaceutical industry, lies in its role as a robust and reliable protecting group for alcohols. A thorough understanding of its properties, reactivity, and the experimental techniques used for

its characterization is essential for its effective and safe application in research and development.

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